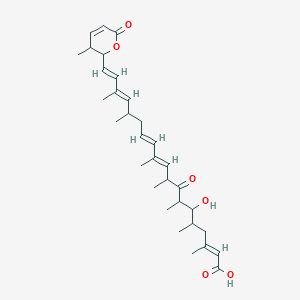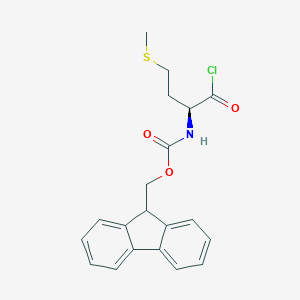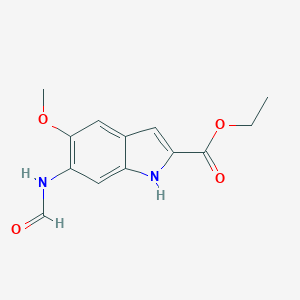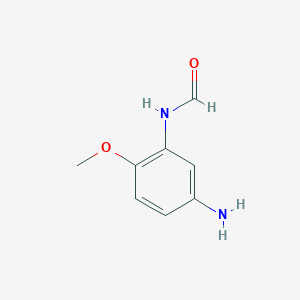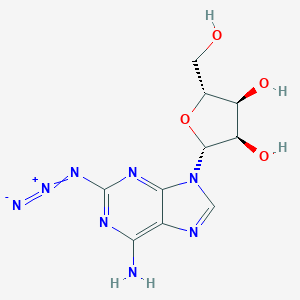
Desmethyl Erlotinib
Overview
Description
OSI-413 is an O-demethylated metabolite of erlotinib, a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Erlotinib is widely used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer . OSI-413, along with OSI-420, is one of the active metabolites that contribute to the pharmacological effects of erlotinib .
Scientific Research Applications
Chemistry: In chemistry, OSI-413 is used as a reference standard for the quantification and analysis of erlotinib and its metabolites in biological samples. It is also used in studies investigating the metabolic pathways of erlotinib .
Biology: In biological research, OSI-413 is studied for its role in the pharmacokinetics and pharmacodynamics of erlotinib. It helps in understanding the distribution, metabolism, and excretion of erlotinib in the body .
Medicine: In medicine, OSI-413 is significant for its contribution to the therapeutic effects of erlotinib. It is studied in clinical trials to evaluate its efficacy and safety in cancer treatment .
Industry: In the pharmaceutical industry, OSI-413 is used in the development and optimization of erlotinib formulations. It is also involved in quality control processes to ensure the consistency and purity of erlotinib products .
Mechanism of Action
OSI-413 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition blocks the autophosphorylation of EGFR, thereby disrupting multiple intracellular signaling pathways that promote cellular proliferation, resistance to apoptosis, tumor invasion, and angiogenesis . The molecular targets of OSI-413 include the ATP-binding site of the EGFR tyrosine kinase domain .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Desmethyl Erlotinib interacts with the EGFR tyrosine kinase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving this compound. The EGFR tyrosine kinase is a key enzyme in various cellular processes, and its inhibition by this compound can significantly affect these processes .
Cellular Effects
This compound has significant effects on various types of cells. It influences cell function by inhibiting the EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting this enzyme, this compound can alter these cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes. This compound exerts its effects at the molecular level through this binding interaction with the EGFR tyrosine kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that include the EGFR tyrosine kinase . It interacts with this enzyme, affecting its activity and potentially influencing metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSI-413 involves the O-demethylation of erlotinib. This reaction can be carried out using human liver microsomes or recombinant enzymes, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP1A2 . The reaction conditions typically include the use of appropriate cofactors and buffers to maintain the enzymatic activity.
Industrial Production Methods: Industrial production of OSI-413 follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes to catalyze the O-demethylation of erlotinib. The product is then purified using chromatographic techniques to obtain OSI-413 in high purity .
Chemical Reactions Analysis
Types of Reactions: OSI-413 primarily undergoes phase I metabolic reactions, including oxidation and reduction. The O-demethylation reaction is a key transformation that converts erlotinib to OSI-413 .
Common Reagents and Conditions: The O-demethylation reaction requires the presence of cytochrome P450 enzymes, NADPH as a cofactor, and appropriate buffer systems to maintain the pH and ionic strength .
Major Products Formed: The major product formed from the O-demethylation of erlotinib is OSI-413. Other minor metabolites may include further oxidized or reduced forms of OSI-413 .
Comparison with Similar Compounds
Similar Compounds:
- OSI-420: Another O-demethylated metabolite of erlotinib with similar pharmacological properties .
- Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
- Afatinib: An irreversible EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness: OSI-413 is unique in its specific role as a metabolite of erlotinib, contributing to its overall pharmacological effects. Unlike gefitinib and afatinib, which are standalone drugs, OSI-413 is formed in vivo from erlotinib and works in conjunction with other metabolites to exert therapeutic effects.
properties
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKTHNRZJKPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939711 | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183320-29-8, 183321-86-0 | |
| Record name | CP-373413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-373413 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?
A1: this compound (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.
Q2: How do researchers measure the concentration of Erlotinib and this compound in biological samples?
A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and this compound in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.
Q3: Are there any known drug interactions with Erlotinib that impact this compound levels?
A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, this compound levels. For example:
- Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and this compound in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].
- CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher this compound levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing this compound exposure [].
Q4: Has the simultaneous determination of Erlotinib, this compound, and other drugs been explored in pharmacokinetic studies?
A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, this compound, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







